molecular formula C20H27N3O4 B7048393 2-Cyclopentyl-3-[4-(4-methylpiperazine-1-carbonyl)anilino]-3-oxopropanoic acid

2-Cyclopentyl-3-[4-(4-methylpiperazine-1-carbonyl)anilino]-3-oxopropanoic acid

Cat. No.: B7048393
M. Wt: 373.4 g/mol
InChI Key: GKUMNTBJUNCQHU-UHFFFAOYSA-N
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Description

2-Cyclopentyl-3-[4-(4-methylpiperazine-1-carbonyl)anilino]-3-oxopropanoic acid is a complex organic compound that features a cyclopentyl group, a piperazine moiety, and an anilino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyl-3-[4-(4-methylpiperazine-1-carbonyl)anilino]-3-oxopropanoic acid typically involves multiple steps, including the formation of the piperazine ring, the introduction of the anilino group, and the cyclopentyl group attachment. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-3-[4-(4-methylpiperazine-1-carbonyl)anilino]-3-oxopropanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the anilino or piperazine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Aniline derivatives with alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Cyclopentyl-3-[4-(4-methylpiperazine-1-carbonyl)anilino]-3-oxopropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-3-[4-(4-methylpiperazine-1-carbonyl)anilino]-3-oxopropanoic acid involves its interaction with specific molecular targets. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The anilino group may also play a role in binding to specific proteins or enzymes, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopentyl-3-[4-(4-methylpiperazine-1-carbonyl)phenyl]propanoic acid
  • 2-Cyclopentyl-3-[4-(4-methylpiperazine-1-carbonyl)anilino]butanoic acid

Uniqueness

The uniqueness of 2-Cyclopentyl-3-[4-(4-methylpiperazine-1-carbonyl)anilino]-3-oxopropanoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopentyl group, piperazine moiety, and anilino group in a single molecule allows for unique interactions with biological targets and versatile reactivity in chemical synthesis.

Properties

IUPAC Name

2-cyclopentyl-3-[4-(4-methylpiperazine-1-carbonyl)anilino]-3-oxopropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O4/c1-22-10-12-23(13-11-22)19(25)15-6-8-16(9-7-15)21-18(24)17(20(26)27)14-4-2-3-5-14/h6-9,14,17H,2-5,10-13H2,1H3,(H,21,24)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKUMNTBJUNCQHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C(C3CCCC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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